N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide
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Overview
Description
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a dichlorophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide typically involves the following steps:
Nitration of 1,2-dichlorobenzene: The starting material, 1,2-dichlorobenzene, undergoes nitration to form 1,2-dichloro-4-nitrobenzene.
Reduction of Nitro Group: The nitro group in 1,2-dichloro-4-nitrobenzene is reduced using a catalyst such as Raney nickel to yield 3,4-dichloroaniline.
Formation of Benzoxazole Ring: 3,4-dichloroaniline is then reacted with an appropriate reagent to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure regulation, and the use of industrial-grade catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Propanil: N-(3,4-dichlorophenyl)propanamide, a related compound, is widely used as a herbicide.
3,4-Dichloroaniline: A precursor in the synthesis of various benzoxazole derivatives.
Uniqueness
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-2-15(21)19-10-4-6-14-13(8-10)20-16(22-14)9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTPNACUHNNFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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